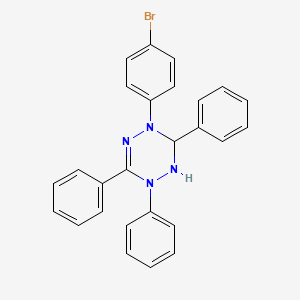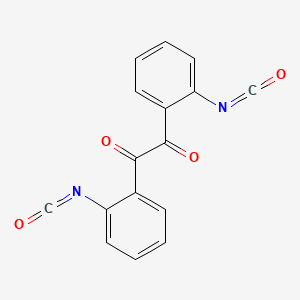![molecular formula C12H12Cl3N3O2 B14382019 2,2'-[(2,6,8-Trichloroquinazolin-4-yl)azanediyl]di(ethan-1-ol) CAS No. 88404-47-1](/img/structure/B14382019.png)
2,2'-[(2,6,8-Trichloroquinazolin-4-yl)azanediyl]di(ethan-1-ol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[(2,6,8-Trichloroquinazolin-4-yl)azanediyl]di(ethan-1-ol) is a chemical compound characterized by the presence of a quinazoline core substituted with trichloro groups and linked to ethan-1-ol moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(2,6,8-Trichloroquinazolin-4-yl)azanediyl]di(ethan-1-ol) typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, in the presence of reagents like phosphorus oxychloride.
Introduction of Trichloro Groups: The trichloro groups can be introduced via chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of Ethan-1-ol Moieties: The final step involves the nucleophilic substitution reaction where ethan-1-ol groups are attached to the quinazoline core. This can be achieved using reagents like sodium ethoxide in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-[(2,6,8-Trichloroquinazolin-4-yl)azanediyl]di(ethan-1-ol) can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol moieties can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The trichloro groups can be reduced to form dichloro or monochloro derivatives using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms in the trichloroquinazoline core can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dichloro or monochloro derivatives.
Substitution: Formation of substituted quinazoline derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-[(2,6,8-Trichloroquinazolin-4-yl)azanediyl]di(ethan-1-ol) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2,2’-[(2,6,8-Trichloroquinazolin-4-yl)azanediyl]di(ethan-1-ol) involves its interaction with specific molecular targets, such as enzymes or receptors. The trichloroquinazoline core can bind to the active site of enzymes, inhibiting their activity. The ethan-1-ol moieties may enhance the compound’s solubility and facilitate its interaction with biological membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-[(2,6-Dichloroquinazolin-4-yl)azanediyl]di(ethan-1-ol)
- 2,2’-[(2,6,8-Tribromoquinazolin-4-yl)azanediyl]di(ethan-1-ol)
- 2,2’-[(2,6,8-Trifluoroquinazolin-4-yl)azanediyl]di(ethan-1-ol)
Uniqueness
2,2’-[(2,6,8-Trichloroquinazolin-4-yl)azanediyl]di(ethan-1-ol) is unique due to the presence of trichloro groups, which can significantly influence its chemical reactivity and biological activity. The combination of the quinazoline core with ethan-1-ol moieties also provides a distinct structural framework that can be exploited for various applications.
Eigenschaften
CAS-Nummer |
88404-47-1 |
|---|---|
Molekularformel |
C12H12Cl3N3O2 |
Molekulargewicht |
336.6 g/mol |
IUPAC-Name |
2-[2-hydroxyethyl-(2,6,8-trichloroquinazolin-4-yl)amino]ethanol |
InChI |
InChI=1S/C12H12Cl3N3O2/c13-7-5-8-10(9(14)6-7)16-12(15)17-11(8)18(1-3-19)2-4-20/h5-6,19-20H,1-4H2 |
InChI-Schlüssel |
CFFCUWDIHCCKMM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C2=C1C(=NC(=N2)Cl)N(CCO)CCO)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


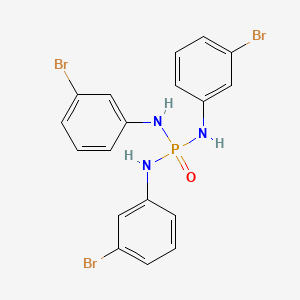
![2-[(4-Methoxyanilino)methyl]cyclohexan-1-one](/img/structure/B14381952.png)
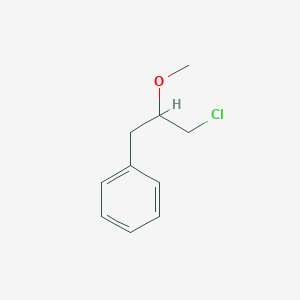
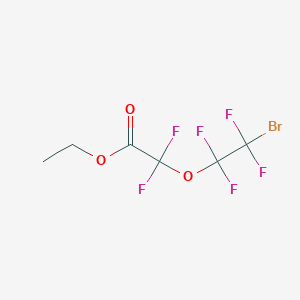
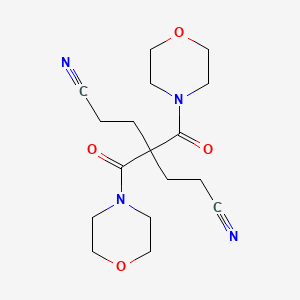
![5-Fluoro-3,3-dimethyl-1-oxaspiro[3.5]nonane](/img/structure/B14381965.png)
![2,3-Bis[(4-iodophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14381975.png)
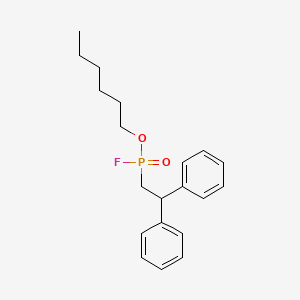


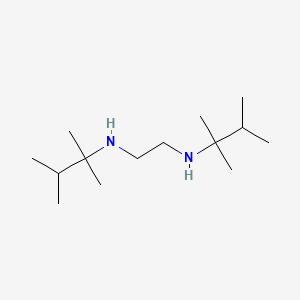
![Diethyl [8-(5-hexylfuran-2-yl)octyl]propanedioate](/img/structure/B14382027.png)
